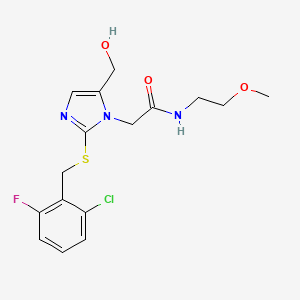

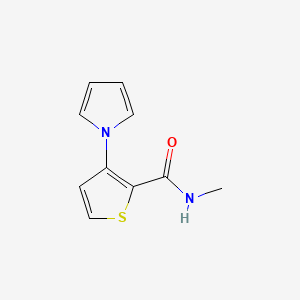

![molecular formula C13H20INO2 B2480571 Tert-butyl 3-(3-iodo-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate CAS No. 2375261-02-0](/img/structure/B2480571.png)

Tert-butyl 3-(3-iodo-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related bicyclic compounds often involves intricate steps to construct the bicyclo[1.1.1]pentane core, a challenging scaffold due to its high strain energy. For instance, the formation of a 1-bicyclo[1.1.1]pentyl anion highlights the complexity involved in synthesizing these structures, employing techniques like fluoride-induced desilylation and ring-opening isomerization processes (Reed et al., 2002). Additionally, methodologies for generating azetidine and cyclobutane rings offer insights into the synthetic versatility required for constructing such molecules (Meyers et al., 2009).

Molecular Structure Analysis

The determination of molecular structures of similar compounds through techniques like single crystal X-ray diffraction analysis sheds light on the precise geometries and spatial arrangements inherent to these molecules. For example, the analysis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate elucidates the stereochemistry and molecular confirmation crucial for understanding the chemical behavior of these compounds (Moriguchi et al., 2014).

Chemical Reactions and Properties

The reactivity of bicyclic compounds like the one can be influenced by the presence of tert-butyl and azetidine groups, as seen in the synthesis of bicyclo[1.1.1]pentane derivatives. These reactions often involve radical intermediates and showcase the compound's potential for further functionalization (Li et al., 2022).

Physical Properties Analysis

Physical properties, such as bond dissociation energies and electron affinities, provide insight into the stability and reactivity of these molecules. The exceptionally strong C-H bond in tert-butyl bicyclo[1.1.1]pentane, as determined by kinetic methods and computational calculations, underscores the remarkable stability of the tert-butyl group within this strained framework (Reed et al., 2002).

Scientific Research Applications

1. Bioisosteric Replacement and Physicochemical Properties

The tert-butyl group, which is a common motif in medicinal chemistry, often leads to issues like increased lipophilicity and decreased metabolic stability when incorporated into bioactive compounds. Research by Westphal et al. (2015) evaluated alternative substituents, including the bicyclo[1.1.1]pentanyl, which is part of the tert-butyl 3-(3-iodo-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate compound. This study underscores the significance of substituent choice in drug discovery for optimizing physicochemical properties (Westphal et al., 2015).

2. Synthesis and Scalability

Bunker et al. (2011) discussed the scalable synthesis of bicyclo[1.1.1]pentylamine, a component related to this compound. This synthesis represented a significant improvement over previous methods in terms of scalability, yield, safety, and cost, illustrating the practical considerations in synthesizing compounds involving the bicyclo[1.1.1]pentane scaffold (Bunker et al., 2011).

3. Chemical Stability and Bond Energy

Research by Reed et al. (2002) investigated the formation of a 1-bicyclo[1.1.1]pentyl anion and determined the acidity and C-H bond dissociation energy of 3-tert-butylbicyclo[1.1.1]pentane. This study provides valuable insights into the chemical stability and reactivity of compounds related to this compound, which can be critical for pharmaceutical applications (Reed et al., 2002).

4. Utility in Drug Discovery

Hughes et al. (2019) discussed the synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines, highlighting the utility of bicyclo[1.1.1]pentane scaffolds in drug discovery. This research is relevant to the this compound compound, as it demonstrates the practical application of bicyclo[1.1.1]pentane scaffolds in creating bioactive molecules (Hughes et al., 2019).

properties

IUPAC Name |

tert-butyl 3-(3-iodo-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20INO2/c1-11(2,3)17-10(16)15-4-9(5-15)12-6-13(14,7-12)8-12/h9H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPISQMOOHSEAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C23CC(C2)(C3)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2375261-02-0 |

Source

|

| Record name | tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

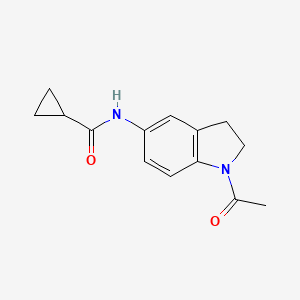

![2-(cinnamylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2480489.png)

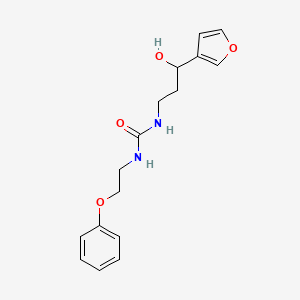

![2-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2480490.png)

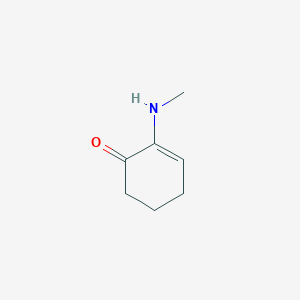

![3-(3-Chlorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2480497.png)

![1-(Azepan-1-yl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2480498.png)

![3-chloro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2480500.png)

![2-Cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2480505.png)

![9-(2,4-dimethoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2480508.png)